2,4-D dimethylamine salt

Overview

Description

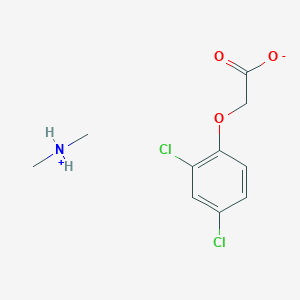

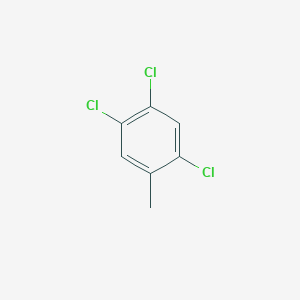

2,4-D dimethylamine salt, also known as dimethylammonium 2,4-dichlorophenoxyacetate, is a widely used herbicide . It is primarily used for controlling dicotyledonous weeds in rice and wheat fields . The molecular formula of this compound is C10H13Cl2NO3 .

Synthesis Analysis

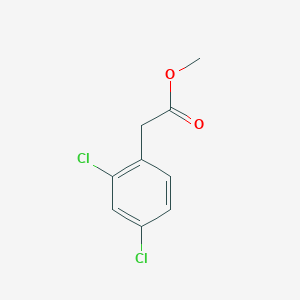

The synthesis of this compound involves the reaction of 2,4-D acid with dimethylamine. A specific method involves dropping 100g of 2,4-D (content 98%) into 90g of hexanaphthene, then instilling liquid dimethylamine under 0.05MPa pressure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H13Cl2NO3. It has an average mass of 266.121 Da and a mono-isotopic mass of 265.027252 Da .

Chemical Reactions Analysis

This compound is a post-emergence systemic herbicide. It is absorbed by plants through shoot and root uptake, translocates throughout the plant’s system, and accumulates in areas of active growth . It interferes with the plant’s growth hormones (auxins), resulting in the death of many broadleaf weeds .

Physical And Chemical Properties Analysis

This compound has a molar mass of 266.12. It has a density of approximately 1.4140, a melting point of 85-87 °C, a boiling point of 345.6°C at 760 mmHg, and a flashing point of 162.8°C .

Scientific Research Applications

Herbicide Efficacy and Turfgrass Management

Effect on Turfgrass : Research shows that 2,4-D dimethylamine salt is extensively used for broadleaf weed control in turfgrass. The inclusion of nonionic surfactant can reduce dislodgeable foliar residue from turfgrass, enhancing its efficacy and reducing human exposure risks (Maxwell, Gannon, & Cooper, 2018). Similarly, the dislodge potential of this herbicide from turfgrass varies between species and can be influenced by factors like turfgrass canopy conditions and time of day (Jeffries, Gannon, Brosnan, & Breeden, 2016).

Sprayer Setup Impact : The effectiveness of this compound application in turfgrass can also be affected by sprayer setup, including carrier volume and droplet size. Research indicates that increasing carrier volume and droplet size can decrease dislodgeable foliar residue, which is vital for reducing human exposure (Jeffries, Gannon, Brosnan, & Breeden, 2017).

Environmental and Ecological Impact

Air Pollution Control : A study focused on reducing dimethylamine vapors emission in a herbicide production plant showed that implementing a pollution prevention system, like a packed bed scrubber, can significantly improve air quality in areas surrounding such facilities (Arsenijević et al., 2008).

Radiation-Induced Degradation : Gamma radiation from cobalt-60 was used to degrade this compound in water, revealing that it can be effectively degraded at certain absorbed doses. This research contributes to understanding the potential for radiation-based environmental remediation techniques (Campos et al., 2003).

Impact on Water Quality : Investigations into the movement of this compound under different irrigation regimes on turfgrass revealed its potential movement through soil profiles and into water systems, emphasizing the need for careful application to prevent environmental contamination (Starrett, Christians, & Austin, 2000).

Mechanism of Action

Target of Action

The primary target of 2,4-D dimethylamine salt is broadleaf weeds . This compound is a selective phenoxy herbicide and plant growth regulator . It is used widely for selective control of broadleaf weeds in a variety of sectors .

Mode of Action

This compound acts as a synthetic auxin, a type of plant hormone . It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled growth in the plant cells, which eventually leads to the death of the plant .

Biochemical Pathways

The compound affects the biosynthesis and production of ethylene in plants . This causes uncontrolled cell division, damaging the vascular tissue of the plant . In different plant species, 2,4-D undergoes various transformations and its predominant metabolic pathways and rates vary .

Pharmacokinetics

This compound is highly water-soluble and non-volatile . It is readily absorbed by the roots of plants . The salt-based formulation renders the 2,4-D acid active ingredient water soluble .

Result of Action

The result of the action of this compound is the death of the plant. The compound causes the plant’s cells to grow out of control, similar to inducing cancer in the plant. This either kills the plant or drastically slows its spread .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, ester formulations of 2,4-D are absorbed more quickly by plants and are therefore less likely to be washed away by rain . They are more likely to drift off target, while amine salts like this compound are considered less efficacious but more stable . Furthermore, 2,4-D has been detected in groundwater and surface water, as well as in drinking water .

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-2/h1-3H,4H2,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQJDHJVPLLKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024896 | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dma 4 ivm herbicide is a brown liquid. A solution of the dimethylammonium salt of the weak organic acid 2,4-dichlorophenoxyacetic acid. Used as an herbicide., White crystals; [HSDB] Available as a brown liquid, a solution in 2,4-dichlorophenoxyacetic acid; [CAMEO] Solid; [Aldrich MSDS] Aqueous amber liquid; [Reference #1] | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 191 °F (NTP, 1992), Flash point > 191 °F, THE ACID AND SALTS ARE NONFLAMMABLE. HOWEVER, COMMERCIAL FORMULATIONS OF /2,4-D FREE/ ACID MAY HAVE FLASH POINT MINIMUM OF 88 °C (CLEVELAND OPEN CUP) ... | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-dimethylammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methyl, ethyl, and isopropyl alcohols, acetone; insol in kerosene and diesel oil, All in g/100 ml @ 20 °C: Acetonitrile, 1.06; methanol > 50; toluene, 0.165; n-hexane, 0.00357; octanol, 5.41, In water, 3X10+6 g/ml @ 20 °C | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl-N-nitrosamine concentrations up to 0.3 mg/l have been found in some 2,4-D dimethylamine products., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS RN |

2008-39-1 | |

| Record name | DMA 4 IVM HERBICIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35W73275K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-87 °C, Decomposes at its melting point | |

| Record name | 2,4-D, DIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

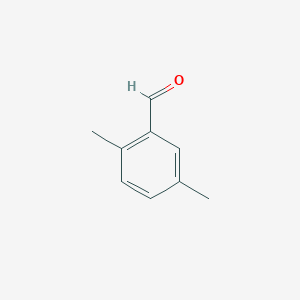

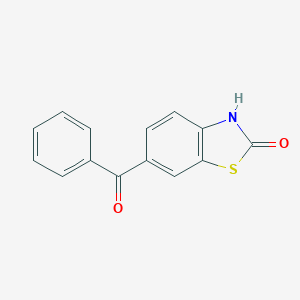

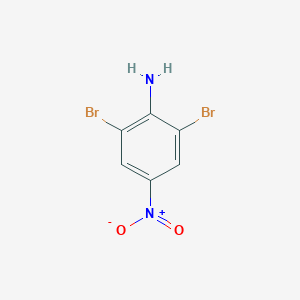

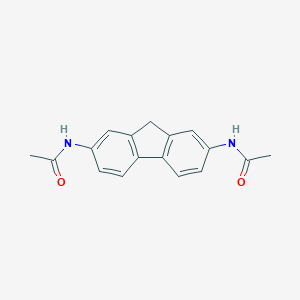

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-D dimethylamine salt work as a herbicide?

A1: this compound is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth by overstimulating cell growth and division, leading to uncontrolled, disorganized growth that ultimately kills the plant. [, , , , ]

Q2: What makes some plants more susceptible to this compound than others?

A2: Broadleaf plants (dicots) are generally more susceptible to this compound than grasses (monocots). This difference in sensitivity is thought to be due to variations in the structure and number of auxin receptors and differences in the way these plants metabolize 2,4-D. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H13Cl2NO3. It has a molecular weight of 266.13 g/mol. [, ]

Q4: How does the formulation of this compound impact its stability and effectiveness?

A4: The stability and efficacy of this compound can be influenced by formulation, particularly the type of ester used. For example, the iso-octyl ester has shown greater efficacy against gorse and less damage to radiata pine seedlings compared to the butyl ester. [] Additionally, adding surfactants can enhance the activity of certain ester formulations. []

Q5: Does the addition of other herbicides affect the performance of this compound?

A5: Research indicates that combining this compound with other herbicides can have synergistic effects, enhancing weed control. For instance, combining it with picloram, triclopyr, or glyphosate has demonstrated improved efficacy against various weed species. [, , , ]

Q6: What happens to this compound in the environment?

A6: this compound is known to degrade in the environment through various processes, including microbial degradation and photodegradation. Studies have investigated its dissipation in soil, with findings suggesting that both amine salt and ester forms degrade at comparable rates, ultimately converting to the same anionic form. [, ]

Q7: Does this compound pose any risks to aquatic ecosystems?

A7: Research has shown that this compound can be toxic to aquatic organisms. Studies on Clarias gariepinus fingerlings have demonstrated acute toxicity, with mortality rates increasing alongside concentration and exposure duration. [] Therefore, caution should be exercised when using this compound-based herbicides near aquatic environments. []

Q8: What are the potential toxicological effects of this compound?

A8: Subchronic and chronic toxicity studies in rats and dogs have revealed that exposure to this compound can lead to various effects, including:

- Hematological effects: Decreases in red blood cell mass []

- Hormonal effects: Decreases in T3 and T4 hormone levels []

- Organ weight changes: Increases in liver, kidney, and thyroid weights, and decreases in ovary and testes weights []

- Ocular effects: Cataracts and retinal degeneration (observed in high-dose female rats) []

Q9: Are there any long-term health concerns associated with this compound exposure?

A9: While the acute toxicity of this compound is relatively low, concerns remain regarding its potential long-term effects. Studies have investigated the link between pesticide exposure, including 2,4-D, and certain birth defects, although definitive conclusions remain elusive. [] Further research is necessary to fully understand the potential long-term health consequences of this compound exposure.

Q10: What analytical techniques are used to study this compound?

A10: Various analytical techniques are employed to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in mixtures, ensuring accurate analysis even in complex matrices. [, ]

- Gas Chromatography (GC): Coupled with electron-capture or flame photometric detectors, GC enables the analysis of this compound in environmental samples, such as pond water. []

- Solid-Phase Extraction (SPE): SPE is often used as a sample preparation technique before analysis by GC or HPLC, concentrating the analyte and removing interfering compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)

![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)